Gentamicin C1a - 26098-04-4

Gentamicin C1a

Catalog Number: EVT-297741
CAS Number: 26098-04-4
Molecular Formula: C19H39N5O7
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gentamicin C1a is a minor component of the gentamicin C complex, a group of aminoglycoside antibiotics produced by Micromonospora purpurea and Micromonospora echinospora. [, ] Gentamicin C1a serves as a crucial precursor in the synthesis of etimicin, a potent antibiotic recognized for its high efficacy and low toxicity. [, ] It exhibits potent antibacterial activity, notably against a broad spectrum of gram-negative bacteria. [] Its use in scientific research extends beyond its direct antibiotic properties and encompasses various areas, including biochemical studies of ribosome function, investigation of aminoglycoside resistance mechanisms, and development of novel aminoglycoside derivatives.

Gentamicin C1

  • Relevance: Gentamicin C1 is structurally similar to gentamicin C1a, differing only by a methyl group at the 6'-amino position. [] This subtle difference results in different pharmacokinetic profiles, with Gentamicin C1 having a significantly slower clearance rate than Gentamicin C1a in beagles. [] Gentamicin C1 is also a product in the biotransformation pathway of other gentamicin components like C2 and C2a. [, ]

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/24b6a29a4bcf56655c8f368a84000d54ffa26bc9

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/ce6c25d0438a07941aa943c98b0daca673f9d858

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/cb154586b7ba787113b5bc7dc0e9db68ca09d127

Gentamicin C2

  • Relevance: Gentamicin C2 is structurally related to gentamicin C1a through a series of biosynthetic steps. [] In Micromonospora sagamiensis, Gentamicin C2 is produced from Gentamicin C1a through a two-step process involving the conversion of Gentamicin C1a to Gentamicin C2a (6'-epimer of Gentamicin C2) followed by 6'-N-methylation. [] This highlights the close biosynthetic relationship between these gentamicin components. Pharmacokinetic studies in beagles showed that Gentamicin C2 exhibits a significantly slower clearance rate than gentamicin C1a. []

Gentamicin C2a

  • Relevance: Gentamicin C2a is the 6'-C epimer of Gentamicin C2 and is a key intermediate in the biosynthesis of gentamicin C1a. [] In Micromonospora sagamiensis, Gentamicin C2a is produced from Verdamicin and is subsequently converted to Gentamicin C2 and finally to Gentamicin C1a. [] This compound highlights the sequential enzymatic modifications involved in the biosynthesis of Gentamicin C1a.

Gentamicin A

  • Relevance: While not directly synthesized from or transformed into Gentamicin C1a, Gentamicin A is a related congener within the gentamicin family. [, ] They share a core structure but differ in the substituents on their amino groups, ultimately contributing to the diverse pharmacological profiles within this family of antibiotics.

Gentamicin B

    Sisomicin

    • Relevance: Sisomicin serves as a direct precursor to gentamicin C1a in the biosynthetic pathway. [, ] Specifically, Sisomicin undergoes a series of enzymatic modifications, including methylation and reduction, to yield Gentamicin C1a in Micromonospora sagamiensis. [, ] This highlights the close biosynthetic relationship between these two potent aminoglycoside antibiotics.

    Micronomicin

    • Relevance: Micronomicin is structurally related to gentamicin C1a, belonging to the same aminoglycoside antibiotic class. [, , , ] Both exhibit potent antibacterial activities, with Micronomicin demonstrating notable efficacy against some Pseudomonas aeruginosa strains resistant to Gentamicin C1a. [] This suggests subtle structural differences can lead to variations in their activity profiles against specific bacterial targets.

    Verdamicin

    • Relevance: Verdamicin is structurally related to gentamicin C1a as it is transformed into Gentamicin C1a through a multi-step enzymatic pathway. [] In Micromonospora sagamiensis, Verdamicin is converted to Gentamicin C2a, then Gentamicin C2, and finally Gentamicin C1a. [] This sequential modification highlights the close biosynthetic relationship between these aminoglycosides.

    Etimicin

    • Relevance: Etimicin is a semi-synthetic derivative of gentamicin C1a, synthesized by alkylating the 1-N position of Gentamicin C1a with an ethyl group. [, ] This structural modification enhances its antibacterial activity and reduces its susceptibility to certain aminoglycoside-modifying enzymes, making it a valuable therapeutic agent.

    Kanamycin A

    • Relevance: Kanamycin A shares a similar aminoglycoside core structure with gentamicin C1a, belonging to the same class of antibiotics. [, ] Both demonstrate potent antibacterial effects, but their specific mechanisms of action and spectrum of activity may differ due to variations in their chemical structures.

    Tobramycin

      Neomycin B

      • Relevance: Neomycin B and gentamicin C1a share a core aminoglycoside structure but differ in the number and arrangement of their sugar rings. [, ] While both exert their antibacterial effects by interfering with bacterial protein synthesis, they exhibit distinct binding affinities to ribosomal RNA, leading to variations in their spectrum of activity and potency.

      1-N-Ethyl Gentamicin C1a

      • Relevance: This compound is a specific derivative of gentamicin C1a, generated by introducing an ethyl group to the 1-N position. [] This modification is strategically placed to alter the molecule's interaction with bacterial targets and potentially influence its activity or resistance profile.

      3,2',6'-Tri-N-acetyl Gentamicin C1a

      • Relevance: This compound is a key intermediate in the synthesis of Etimicin, a semi-synthetic derivative of gentamicin C1a. [, ] The acetylation of the amino groups serves as a protecting strategy in the multi-step synthetic route to Etimicin, highlighting the importance of chemical modification in developing new aminoglycoside antibiotics.
      Source and Classification

      Gentamicin C1a belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their ability to inhibit bacterial protein synthesis. Gentamicin C1a is one of several components in the gentamicin complex, which also includes gentamicins C1, C2, C2a, and C2b. The primary source of gentamicin C1a is the soil bacterium Micromonospora purpurea, which produces this antibiotic through a complex biosynthetic pathway involving multiple enzymatic reactions .

      Synthesis Analysis

      The synthesis of Gentamicin C1a can be achieved through both natural extraction from Micromonospora purpurea and synthetic methodologies. The natural production involves fermentation processes where specific strains of Micromonospora are cultivated under controlled conditions to maximize yield.

      Synthetic Pathways

      Recent advancements have focused on improving the yield of Gentamicin C1a through genetic engineering. For instance, researchers have successfully constructed strains of Micromonospora purpurea with inactivated genes responsible for producing undesired components (like gentamicin C2b) by knocking out the genK and genL genes. This genetic modification allows for a more efficient production pathway that exclusively yields Gentamicin C1a .

      Key Steps in Synthesis

      1. Starting Material: The synthesis often begins with sisomicin as a precursor.
      2. Key Intermediates: The process involves several steps including methylation and deamination reactions to achieve the desired structure.
      3. Final Steps: The final product is purified through chromatographic techniques to isolate Gentamicin C1a from other gentamicin components .
      Molecular Structure Analysis

      Gentamicin C1a has a complex molecular structure characterized by multiple amino sugar units linked to a central 2-deoxystreptamine core.

      Structural Features

      • Molecular Formula: C21H43N5O7C_{21}H_{43}N_5O_7
      • Molecular Weight: Approximately 477.6 g/mol.
      • Configuration: The structure features several hydroxyl groups and amino groups that contribute to its solubility and biological activity.

      Spectroscopic Data

      Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure of Gentamicin C1a. The chemical shifts observed in NMR provide insights into the spatial arrangement of atoms within the molecule .

      Chemical Reactions Analysis

      Gentamicin C1a participates in various chemical reactions that are crucial for its biological activity and synthetic modifications.

      Key Reactions

      • Acylation and Alkylation: These reactions modify functional groups on the gentamicin backbone, enhancing its antimicrobial properties.
      • Reductive Amination: This process has been used to create analogues of Gentamicin C1a with improved efficacy against resistant bacterial strains .
      Mechanism of Action

      The mechanism by which Gentamicin C1a exerts its antibacterial effect primarily involves binding to the bacterial ribosome.

      Detailed Mechanism

      • Ribosomal Binding: Gentamicin C1a binds to the 30S ribosomal subunit, interfering with protein synthesis by causing misreading of mRNA.
      • Bactericidal Effect: This misreading leads to the production of nonfunctional proteins, ultimately resulting in bacterial cell death.

      Efficacy Against Resistance

      Gentamicin C1a has shown effectiveness against various strains of bacteria, including those that exhibit resistance to other aminoglycosides. Its structural modifications enhance its binding affinity and reduce toxicity to human cells compared to other components in the gentamicin family .

      Physical and Chemical Properties Analysis

      Gentamicin C1a exhibits several notable physical and chemical properties:

      • Solubility: Highly soluble in water due to its ionic nature.
      • Stability: Stable under acidic conditions but can degrade under prolonged exposure to heat or alkaline environments.
      • pH Sensitivity: Its activity can be influenced by pH levels, making it essential to consider during formulation for clinical use .
      Applications

      Gentamicin C1a has diverse applications in medicine and research:

      Medical Applications

      • Antibiotic Therapy: Used for treating serious infections caused by Gram-negative bacteria, including sepsis and respiratory infections.
      • Precursor for Other Antibiotics: Serves as a key starting material for synthesizing etimicin, which is designed to be less toxic while retaining antimicrobial efficacy.

      Research Applications

      • Antimicrobial Resistance Studies: Used in studies aimed at understanding mechanisms of resistance among bacterial pathogens.
      • Synthetic Biology: Investigated for potential modifications that could lead to new antibiotic analogues with improved properties .
      Biosynthesis Pathways and Genetic Regulation of Gentamicin C1a

      Enzymatic Pathways in 2-Deoxystreptamine Core Formation

      The biosynthesis of gentamicin C1a initiates with the formation of the 2-deoxystreptamine (2-DOS) core, a conserved structural feature essential for the antibiotic’s ribosomal binding activity. This cyclitol backbone originates from primary metabolic precursors: D-glucose-6-phosphate undergoes enzymatic isomerization to myo-inositol-1-phosphate, followed by NAD⁺-dependent dehydrogenation to form 2-deoxy-scyllo-inosose (DOI). A pivotal radical S-adenosylmethionine (SAM) enzyme, BtrN, then catalyzes the oxidative amination of DOI using a [4Fe–4S]⁺ cluster as a cofactor. This reaction generates 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), the immediate precursor to 2-DOS [3] [10]. Subsequent NADPH-dependent reduction steps yield the final 2-DOS structure, which serves as the scaffold for subsequent glycosylations [4].

      The enzymatic cascade exhibits stringent substrate specificity. BtrN discriminates amino-DOI from structurally similar cyclitols and sugars, ensuring fidelity in the biosynthetic pathway. This specificity is governed by precise molecular interactions between the enzyme’s [4Fe–4S] cluster and the substrate, a mechanism elucidated through electron paramagnetic resonance (EPR) spectroscopy [3]. Kinetic isotope studies further reveal that hydrogen atom abstraction by the 5′-deoxyadenosyl radical is rate-limiting, underscoring the radical SAM mechanism’s role in aminocyclitol formation [10].

      Table 1: Enzymatic Reactions in 2-Deoxystreptamine Biosynthesis

      EnzymeReactionCofactors/SubstratesProduct
      DehydrogenaseOxidation of myo-inositol-1-phosphateNAD⁺2-deoxy-scyllo-inosose
      BtrNOxidative aminationSAM, [4Fe–4S]⁺ clusterAmino-DOI
      AminotransferaseTransaminationL-glutamine2-Deoxystreptamine
      ReductaseStereospecific reductionNADPH2-DOS core

      Methylation Mechanisms and GenK/GenL Methyltransferase Functions

      Methylation critically modulates the bioactivity and pharmacokinetic properties of gentamicin components. Gentamicin C1a biosynthesis involves two SAM-dependent methyltransferases, GenK and GenL, which exhibit distinct regioselectivity. GenK (previously termed GacD) catalyzes C-6′ methylation of the biosynthetic intermediate X2, converting it to G418. This step is a metabolic branch point: GenK inactivation in Micromonospora purpurea diverts flux toward gentamicin C1a accumulation, increasing yield by >10-fold [5]. GenL (Orf6255) specifically methylates the C-6′ position of gentamicin C1a, transforming it into the less desirable C2b component. Consequently, disrupting genL in genK-deficient strains (ΔgenK::ΔgenL) eliminates C2b production, enabling exclusive C1a synthesis [1].

      Biochemical analyses reveal that GenL functions as an N-methyltransferase in Micromonospora echinospora ATCC 15835 and M. purpurea. Its substrate specificity is precise: it methylates C1a at C-6′ but also converts C2 to C1, indicating dual functionality [1] [7]. A third methyltransferase, GenN, modifies the 3″-N position. However, genN disruption studies demonstrate that 3″-N-demethyl-gentamicin analogues retain antibacterial activity, suggesting methylation at this site minimally influences efficacy [7].

      Table 2: Methyltransferases in Gentamicin C1a Biosynthesis

      EnzymeGene LocusMethylation SiteSubstrateProductEffect of Inactivation
      GenKgenKC-6′X2G41810-fold ↑ C1a; blocks G418 pathway
      GenLgenL (orf6255)C-6′C1aC2bEliminates C2b; pure C1a production
      GenNgenN3″-NC complex3″-N-methyl derivativesNo bioactivity change

      Glycosylation Dynamics in Garosamine and Purpurosamine Attachment

      Glycosylation installs the peripheral sugars essential for gentamicin C1a’s ribosomal binding. Two glycosyltransferases orchestrate this process: KanM1 attaches UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) to the 4-OH position of the 2-DOS core, while GenM2 transfers UDP-xylose to the 6-OH position. These reactions form pseudodisaccharide intermediates that undergo further deoxygenation and epimerization [4] [6]. The resulting structures, garosamine and purpurosamine, distinguish gentamicin C1a from other congeners. Gentamicin C1a contains a unique hydroxyl group at C-6′ of purpurosamine, whereas components like C1 and C2 feature methylated amines at this position [8].

      Metabolic engineering of glycosyltransferases significantly enhances C1a yield. Overexpressing kanM1 and genM2 in Micromonospora echinospora JK4 increases precursor flux into secondary metabolism. Coupled with optimized glucose feeding, this strategy elevates gentamicin C1a titers by 45%, demonstrating that glycosylation is a rate-limiting step [2] [6]. The enzymes exhibit moderate flexibility; GenM2 can utilize UDP-glucose as an alternative donor, albeit at reduced efficiency [4].

      Table 3: Glycosyltransferases in Gentamicin C1a Assembly

      EnzymeSugar DonorAttachment SiteNucleotide Sugar PrecursorProductEngineering Impact
      KanM1N-acetylglucosamine4-OH of 2-DOSUDP-GlcNAcPseudodisaccharide I↑ Precursor flux; 45% yield gain
      GenM2Xylose6-OH of 2-DOSUDP-xylosePseudodisaccharide IIEnhanced C1a titers

      Gene Cluster Organization in Micromonospora spp.

      The genetic machinery governing gentamicin C1a biosynthesis resides in a 25–30 kb clustered locus within Micromonospora genomes. Core genes include genB1 (epimerization), genB2 (dehydroxylation), genK (C-6′ methyltransferase), genL (N-methyltransferase), genP (3′,4′-dehydratase), genQ (dehydrogenase), and genN (3″-N-methyltransferase) [1] [4]. The genL gene, situated downstream of genK, encodes a 6255 Da protein essential for C2b formation. Its disruption in ΔgenK backgrounds (genK::genL mutants) eliminates all non-C1a components, making it indispensable for industrial C1a production [1].

      The cluster’s architecture features bidirectional promoters and polycistronic operons ensuring coordinated expression. For instance, genK and genL are cotranscribed, allowing synchronized regulation of methylation steps. Additionally, regulatory genes adjacent to the cluster, such as gacA (encoding a pathway-specific activator), modulate expression in response to nutrient availability and growth phase [4] [5]. Industrial strains like M. purpurea GK1101 (ΔgenK) and GbL202 (ΔgenK::ΔgenL) exploit this organization; they lack competing methylation steps and accumulate gentamicin C1a at >95% purity [1] [5].

      Table 4: Key Genes in the Gentamicin C1a Biosynthetic Cluster

      GeneFunctionEnzyme ClassEffect of Disruption
      genKC-6′ methylation of X2MethyltransferaseBlocks G418 formation; ↑ C1a/C2b ratio
      genLC-6′ methylation of C1a → C2bN-methyltransferaseEliminates C2b; pure C1a
      genB1Epimerization at C-6′IsomeraseAccumulation of JI-20A/JI-20B intermediates
      genP3′,4′-DehydroxylationDehydrataseHalts C complex formation
      genQC-6′ dehydrogenationDehydrogenasePrevents garosamine maturation
      gacDAlternative designation for GenKMethyltransferaseSame as genK

      Properties

      CAS Number

      26098-04-4

      Product Name

      Gentamicin C1a

      IUPAC Name

      (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

      Molecular Formula

      C19H39N5O7

      Molecular Weight

      449.5 g/mol

      InChI

      InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1

      InChI Key

      VEGXETMJINRLTH-BOZYPMBZSA-N

      SMILES

      CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

      Synonyms

      O-3-Deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1-6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranosyl-(1-4)]-2-deoxy-D-streptamine Pentaacetate Salt; Gentamicin D Acetate; Gentamycin C1a Acetate; Gentamicin C3 Acetate;

      Canonical SMILES

      CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

      Isomeric SMILES

      C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O

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